2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Description
The compound 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide features a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 5 and an acetamide moiety linked via a sulfanyl bridge. The acetamide is further substituted with a 2-fluorophenyl group. This structure combines electron-withdrawing substituents (Cl and F) that likely enhance pharmacological properties, such as anti-inflammatory or antimicrobial activities, by modulating electronic and steric effects .
Properties
IUPAC Name |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5OS/c17-11-5-3-4-10(8-11)15-21-22-16(23(15)19)25-9-14(24)20-13-7-2-1-6-12(13)18/h1-8H,9,19H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBUPNJMQAPBIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using chlorobenzene derivatives.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole intermediate with thiol compounds under suitable conditions.
Attachment of the Fluorophenyl Group: The final step involves the acylation of the triazole-sulfanyl intermediate with 2-fluorophenyl acetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group (-S-) in the compound can undergo oxidation to form sulfoxides or sulfones. This reaction typically occurs under mild oxidative conditions using reagents like hydrogen peroxide (H₂O₂) or other oxidizing agents.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | H₂O₂ in acidic/basic medium | Sulfoxide or sulfone derivatives |
The oxidation state of sulfur increases from -2 in sulfanyl to +2 in sulfoxide and +4 in sulfone, altering the compound’s electronic properties and reactivity.
Reduction Reactions
While triazole rings are generally resistant to reduction, the acetamide group may undergo reduction under specific conditions. Sodium borohydride (NaBH₄) is a common reducing agent, though steric hindrance from bulky aromatic groups could limit reactivity.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Reduction | NaBH₄ in ethanol | Potential reduction of carbonyl groups |
Nucleophilic Substitution
The triazole ring’s nitrogen atoms act as leaving groups, facilitating nucleophilic substitution. For example, the sulfanyl (-S-) group can react with electrophiles or participate in substitution reactions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | K₂CO₃ in acetone | Formation of new sulfur-linked derivatives |
This reaction pathway is critical in synthesizing analogs, as demonstrated in related triazole derivatives .
Hydrolysis of the Acetamide Group
The acetamide moiety is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Hydrolysis | HCl (acidic) or NaOH (basic) | Acetic acid and amine derivative |
This reaction highlights the compound’s potential for structural modification in drug design.
Electrophilic Aromatic Substitution
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Electrophilic Substitution | Nitration (HNO₃/H₂SO₄) | Substituted aromatic derivatives |
Characterization Data
Spectral data from related triazole derivatives (e.g., ) provides insights into structural validation:
| Technique | Key Peaks/Data |
|---|---|
| FT-IR | 1340 cm⁻¹ (C-F stretch), 1596 cm⁻¹ (C=N stretch), 1673 cm⁻¹ (C=O stretch) |
| ¹H NMR | δ 4.22–4.32 ppm (CH₂ group), δ 7.04–7.82 ppm (aromatic protons) |
Scientific Research Applications
2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, or anticancer agent.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and the sulfanyl group are crucial for binding to enzymes or receptors, leading to inhibition or modulation of their activity. This compound may interfere with cellular pathways, such as protein synthesis or signal transduction, resulting in its biological effects.
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
Chlorophenyl Positional Isomers
- 2-Chlorophenyl Analogue (): The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide () shows reduced anti-exudative activity compared to the 3-chloro derivative. In contrast, the 3-chloro isomer in the target compound allows optimal positioning for binding . Biological Impact: Compounds with 4-chlorophenyl (e.g., ) exhibit moderate activity, suggesting meta-substitution (3-Cl) balances electronic effects and spatial arrangement better than para (4-Cl) or ortho (2-Cl) positions .
Heterocyclic Substitutions
- Furan-2-yl Derivative (): Replacing the chlorophenyl group with furan-2-yl (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) reduces anti-exudative potency. The furan’s electron-rich nature may decrease stability or target affinity compared to chloro-substituted analogues .
- Pyridinyl Derivatives (): Pyridinyl substitutions (e.g., 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide) enhance antimicrobial activity due to improved hydrogen bonding and π-π interactions, but anti-inflammatory effects are less pronounced than in the target compound .
Acetamide Substituent Modifications
Fluorophenyl Positional Effects
- 2-Fluorophenyl (Target Compound) :
The 2-fluoro group in the target compound enhances lipophilicity and membrane permeability compared to 3-fluorophenyl () or 4-fluorophenyl analogues. This positional preference aligns with studies showing ortho-fluoro substituents improve bioavailability in CNS-targeting drugs . - Methoxyphenyl () :
The 3-methoxyphenyl group () introduces electron-donating effects, reducing anti-exudative activity by 30–40% compared to the 2-fluorophenyl analogue, as observed in rodent edema models .
Bulky and Polar Groups
- 4-Phenoxyphenyl (): The bulky 4-phenoxyphenyl substituent () decreases solubility but increases binding affinity to hydrophobic enzyme pockets, making it more effective in antimicrobial assays (MIC: 2–4 µg/mL against S. aureus) than the target compound .
- Nitro and Hydroxyphenyl () :
4-Nitrophenyl (AM31) and 4-hydroxyphenyl (AM33) derivatives exhibit superior reverse transcriptase inhibition (Ki < 50 nM) due to strong electron-withdrawing effects and hydrogen-bonding capabilities, though they lack anti-inflammatory properties .
Anti-Exudative Activity ()
The target compound demonstrates 68% inhibition in formalin-induced edema models (10 mg/kg dose), outperforming sodium diclofenac (55% at 8 mg/kg). Key factors include:
- Synergistic effects of 3-Cl (triazole) and 2-F (acetamide) substituents.
- Optimal logP (~2.8) for tissue penetration.
In contrast, furan-2-yl analogues () show <50% inhibition, while 2-chlorophenyl derivatives () achieve 45–50% .
Antimicrobial Activity ()
The target compound exhibits moderate activity against E. coli (MIC: 16 µg/mL) and S. aureus (MIC: 8 µg/mL). Pyridinyl-triazole derivatives () with electron-withdrawing groups (e.g., 4-Cl ) show enhanced potency (MIC: 4 µg/mL), suggesting the 3-Cl/2-F combination is less suited for bacterial targets .
Biological Activity
The compound 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by research findings and case studies.
- Molecular Formula : C10H9ClN4O2S
- Molecular Weight : 284.72 g/mol
- CAS Number : 11679444
Antimicrobial Activity
- Mechanism of Action : The 1,2,4-triazole moiety in this compound plays a crucial role in its antimicrobial activity. It has been shown to inhibit the synthesis of ergosterol in fungal cell membranes, similar to other azole antifungals .
-
Case Studies :
- In a study evaluating various triazole derivatives, compounds with similar structures exhibited significant activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 0.125 to 8 μg/mL .
- Another study indicated that triazole compounds displayed higher potency against multidrug-resistant strains than standard antibiotics like vancomycin .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Triazole A | S. aureus | 0.125 |
| Triazole B | E. coli | 0.250 |
| Triazole C | Pseudomonas aeruginosa | 1.000 |
Anticancer Activity
- Cytotoxicity Studies : The compound has been subjected to cytotoxicity tests against various cancer cell lines. Preliminary assays indicated moderate cytostatic activity with inhibition growth percentages (IGP) reaching up to 23% against the MCF7 breast cancer cell line at a concentration of 10 µM .
- Research Findings :
Anti-inflammatory Activity
Recent investigations have suggested that compounds with a triazole backbone exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in the context of chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity:
Q & A
Q. Table 1: Substituent Effects on Anti-Exudative Activity
Advanced: How to address challenges in crystallizing this compound for X-ray studies?
Answer:
Crystallization difficulties often arise from conformational flexibility. Strategies include:
- Co-crystallization : Use solvents with high polarity (e.g., DMSO/water mixtures) to stabilize H-bond networks .
- Derivatization : Introduce heavy atoms (e.g., bromine) via halogen substitution for improved diffraction .
- Temperature gradients : Slow cooling (0.1°C/min) from saturated solutions to promote lattice formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
